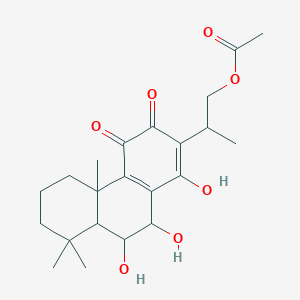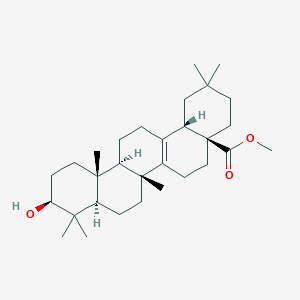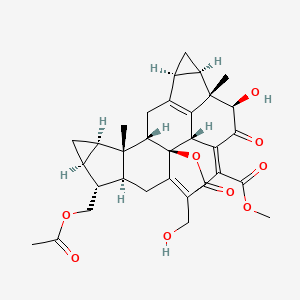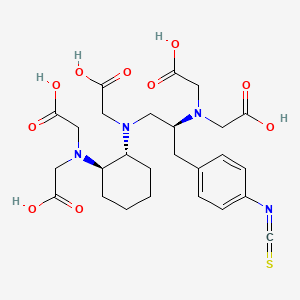
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as AZD-3965 and has been found to have promising anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves the inhibition of MCT1, which is a transporter protein that plays a crucial role in lactate transport. MCT1 is overexpressed in cancer cells and is responsible for the uptake of lactate produced by cancer cells. Inhibition of MCT1 leads to a decrease in lactate transport and an increase in intracellular acidification, resulting in cancer cell death.
Biochemical and Physiological Effects:
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. AZD-3965 has also been found to reduce lactate production and increase intracellular acidification in cancer cells, leading to cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) in lab experiments is its potential as an anticancer agent. It has been shown to be effective in preclinical studies against various types of cancer. However, one of the limitations of using AZD-3965 is its potential toxicity. Further studies are required to determine the optimal dosage and administration of this compound to minimize toxicity.
Direcciones Futuras
There are several future directions for the research on 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2). One of the areas of research is the development of more potent and selective inhibitors of MCT1. Another area of research is the investigation of the potential of AZD-3965 in combination with other anticancer agents. Additionally, further studies are required to determine the optimal dosage and administration of this compound in clinical trials.
Conclusion:
In conclusion, 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been found to have promising anticancer properties by inhibiting MCT1. Further research is required to determine the optimal dosage and administration of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) involves the reaction between 3-azetidinecarboxylic acid and piperazine-1-sulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) and a base such as triethylamine. The product obtained is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) has been extensively studied for its potential anticancer properties. It has been found to inhibit the monocarboxylate transporter 1 (MCT1) which is overexpressed in cancer cells. Inhibition of MCT1 leads to a decrease in lactate transport and an increase in intracellular acidification, resulting in cancer cell death. AZD-3965 has been shown to be effective in preclinical studies against various types of cancer, including breast, lung, and pancreatic cancer.
Propiedades
Número CAS |
178310-93-5 |
|---|---|
Nombre del producto |
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) |
Fórmula molecular |
C23H28N2O5 |
Peso molecular |
0 |
Sinónimos |
1-Piperazinesulfonamide, 4-(3-azetidinyl)-, hydrochloride (1:2) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(Tert-butyl-dimethyl-silanyloxymethyl)-2,2-dimethyl-tetrahydro-cyclopenta[1,3]dioxol-4-one](/img/structure/B1180808.png)

